molecular formula C10H12O3S B1370748 Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1169491-11-5

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B1370748
CAS No.: 1169491-11-5
M. Wt: 212.27 g/mol
InChI Key: FREVQORUYCDGQO-UHFFFAOYSA-N
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Description

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of thiophene and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves the condensation of thiophene derivatives with pyran precursors. One common method includes the reaction of ethyl acetoacetate with thiophene-2-carboxaldehyde under acidic conditions, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Comparison: Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate stands out due to its specific substitution pattern and the presence of an ethyl ester group. This makes it more reactive in certain chemical reactions and potentially more versatile in its applications compared to its analogs .

Biological Activity

Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate (CAS No. 1169491-11-5) is a heterocyclic compound characterized by its unique combination of thiophene and pyran rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H12O3S
  • Molecular Weight : 212.27 g/mol
  • InChI Key : FREVQORUYCDGQO-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural features facilitate binding to these targets, thereby modulating their activity and leading to various biological effects. The precise pathways of action are still under investigation but may involve inhibition of key metabolic processes in pathogens or cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)20.0

The compound's mechanism in cancer cells appears to involve the activation of caspases and modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.
  • Evaluation of Anticancer Potential : In a study involving various cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This study supports further exploration into its use as an adjunct therapy in cancer treatment protocols.

Properties

IUPAC Name

ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)8-6-14-9-5-12-4-3-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVQORUYCDGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621850
Record name Ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169491-11-5
Record name Ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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